

Spectroscopic data (NMR, IR, MS) of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

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Compound of Interest

Compound Name: Methyl 2-bromo-5-ethylthiazole-4-carboxylate

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Methyl 2-bromo-5-ethylthiazole-4-carboxylate**

Disclaimer: Direct experimental spectroscopic data for **Methyl 2-bromo-5-ethylthiazole-4-carboxylate** is not readily available in public databases. This guide, developed for research scientists and drug development professionals, presents a comprehensive, predicted spectroscopic profile based on established principles and data from closely related structural analogs. The insights and interpretations are provided from the perspective of a Senior Application Scientist to facilitate the identification and characterization of this compound.

Introduction and Molecular Structure

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is a substituted thiazole derivative. The thiazole ring is a core scaffold in many pharmaceutically and agriculturally important molecules, valued for its diverse biological activities.^[1] Compounds with similar structures, such as ethyl 2-bromo-4-methylthiazole-5-carboxylate, are utilized as key intermediates in the synthesis of antimicrobial agents and crop protection chemicals.^[2] The presence of a bromine atom at the 2-position and varied substituents at the 4- and 5-positions provides a versatile platform for further chemical modification, typically through cross-coupling reactions.

A thorough spectroscopic analysis is critical for confirming the identity and purity of such a key intermediate. This guide provides a detailed examination of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-bromo-5-ethylthiazole-4-carboxylate**.

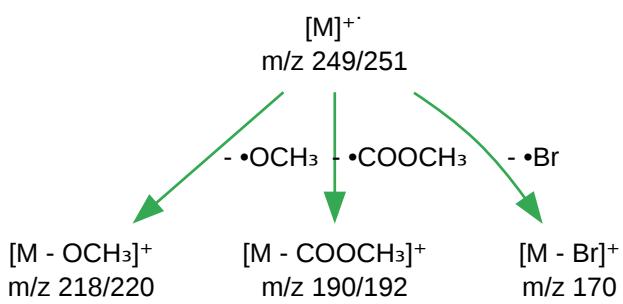
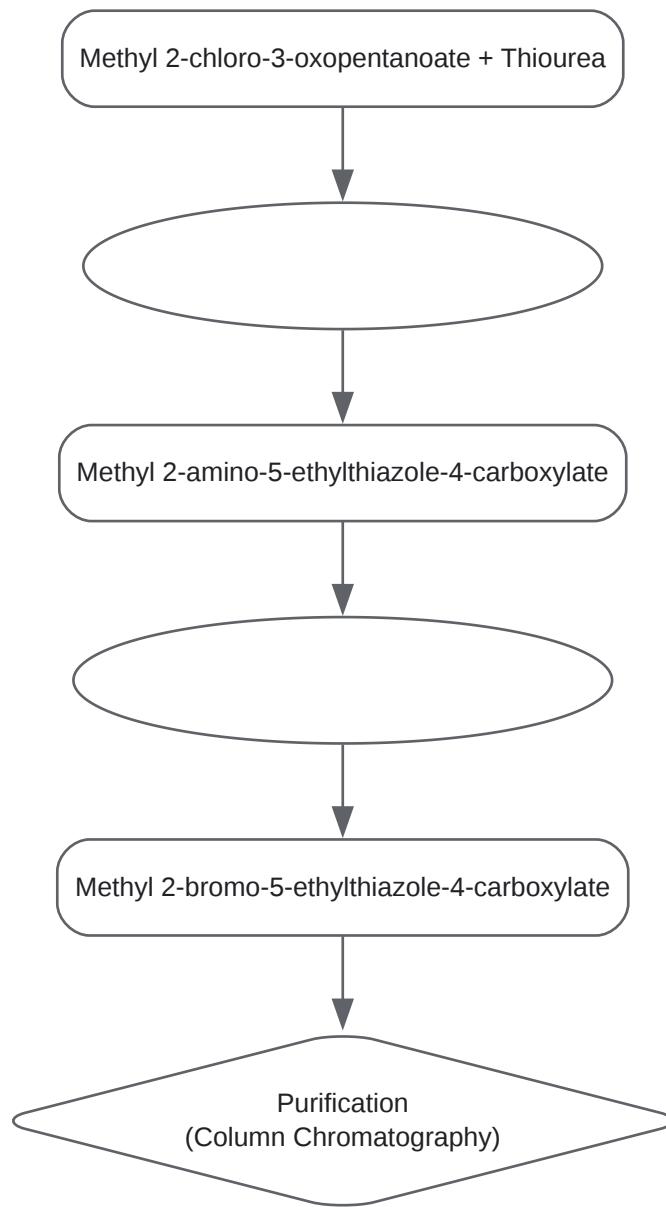
Caption: Molecular Structure of **Methyl 2-bromo-5-ethylthiazole-4-carboxylate**.

Plausible Synthetic Workflow

The synthesis of substituted thiazoles is often achieved via the Hantzsch thiazole synthesis. For the target compound, a plausible route involves the reaction of a thioamide with an α -halocarbonyl compound. A common variation for this class of molecules starts with the synthesis of the 2-amino precursor, followed by diazotization and bromination (Sandmeyer-type reaction).[3][4]

Experimental Protocol: Proposed Synthesis

- Step 1: Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate. An α -halo- β -ketoester, methyl 2-chloro-3-oxopentanoate, is reacted with thiourea in a suitable solvent like ethanol. The mixture is refluxed until the starting materials are consumed (monitored by TLC). The product, the aminothiazole precursor, is then isolated via crystallization upon cooling or extraction.
- Step 2: Diazotization and Bromination. The aminothiazole precursor is dissolved in an aqueous hydrobromic acid solution and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt. This intermediate is then treated with a copper(I) bromide solution to facilitate the substitution of the diazonium group with bromine.
- Step 3: Work-up and Purification. The reaction mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The final product, **Methyl 2-bromo-5-ethylthiazole-4-carboxylate**, is purified by column chromatography on silica gel.



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